
(2,5-Difluoropyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2,5-Difluoropyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BF2NO2 . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is traditionally sequential, synthetically demanding, and time-consuming, leading to high target synthesis times and low coverage of the boronic acid chemical space .
Molecular Structure Analysis
The molecular structure of “(2,5-Difluoropyridin-3-yl)boronic acid” can be found in the PubChem database .
Chemical Reactions Analysis
Boronic acids are involved in several important chemical reactions. For instance, they play a crucial role in the Pd-catalyzed C─C Suzuki-Miyaura couplings . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
“(2,5-Difluoropyridin-3-yl)boronic acid” is a solid or liquid compound . It is stored in an inert atmosphere, under -20C . More detailed physical and chemical properties can be found in the PubChem database .
Applications De Recherche Scientifique
Sensing Applications
(2,5-Difluoropyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases like fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting sugars and other substances that contain diol groups.
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. It can be used to attach various markers to biomolecules containing diol groups, such as carbohydrates, which are abundant on the surface of cells .
Protein Manipulation and Modification
Boronic acids, including (2,5-Difluoropyridin-3-yl)boronic acid , can interact with proteins, particularly those with glycosylation sites. This interaction can be exploited to modify proteins or to manipulate their function, which is valuable in research and therapeutic applications .
Separation Technologies
In chromatography and other separation techniques, (2,5-Difluoropyridin-3-yl)boronic acid can be used to create materials that selectively bind to molecules with diol groups. This is particularly useful for the purification of biomolecules .
Development of Therapeutics
The ability of boronic acids to interact with various biological molecules opens up possibilities for the development of therapeutics. For example, they can be used to design inhibitors that target enzymes or receptors involved in disease processes .
Controlled Release Systems
In the field of drug delivery, (2,5-Difluoropyridin-3-yl)boronic acid can be incorporated into polymers that respond to the presence of diols, such as glucose. This can be used to create controlled release systems for insulin or other drugs .
Electrophoresis of Glycated Molecules
Boronic acids can be used in electrophoresis to separate glycated molecules, which are formed when sugars bind to proteins. This application is important in the analysis of glycation patterns in diabetic research .
Building Materials for Analytical Methods
(2,5-Difluoropyridin-3-yl)boronic acid: can be used to construct microparticles and other structures that are used in analytical methods. These materials can have specific binding properties that make them useful in various assays .
Each of these applications leverages the unique chemical properties of (2,5-Difluoropyridin-3-yl)boronic acid , particularly its ability to form reversible covalent bonds with diols. This makes it a versatile tool in scientific research, with potential uses ranging from diagnostics to therapeutics. The compound’s role in these applications is supported by its solid or liquid physical form, which facilitates its incorporation into different materials and systems .
Safety and Hazards
Orientations Futures
Boronic acids are increasingly being seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2,5-Difluoropyridin-3-yl)boronic acid”, may have promising applications in the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of (2,5-Difluoropyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction This enables the synthesis of complex organic compounds
Action Environment
The action of (2,5-Difluoropyridin-3-yl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound’s action, efficacy, and stability would be robust across a variety of environmental conditions.
Propriétés
IUPAC Name |
(2,5-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXMHAWGCNDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681014 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-3-yl)boronic acid | |
CAS RN |
872041-95-7 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)

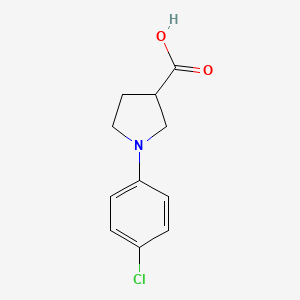
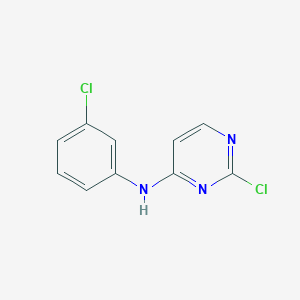

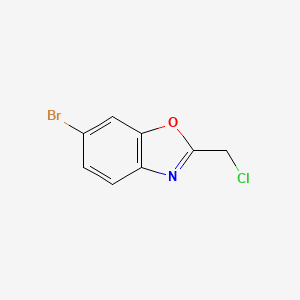

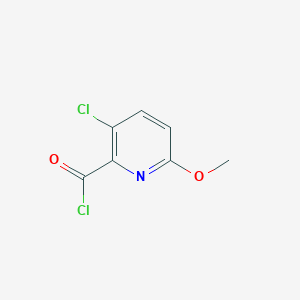
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)


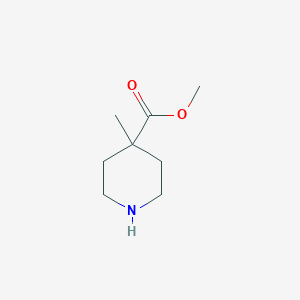
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)